4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Structure-Activity Relationship Kinase Inhibitor Design Benzyl Thioether SAR

Specifically source the ortho-methylbenzyl thioether analog (CAS 946310-23-2) to ensure experimental validity. Substituting with para-methyl or halogenated isomers introduces unvalidated variables that can invalidate SAR and confound kinase screening. This unannotated scaffold is ideal for unbiased chemoproteomics or serving as a critical comparator for DGKζ inhibitor series. Ensure ≥95% HPLC purity by procurement to guarantee reliable data in high-stakes selectivity profiling.

Molecular Formula C20H17N3S3
Molecular Weight 395.6 g/mol
CAS No. 946310-23-2
Cat. No. B3312376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
CAS946310-23-2
Molecular FormulaC20H17N3S3
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
InChIInChI=1S/C20H17N3S3/c1-13-6-3-4-7-15(13)12-25-18-10-9-16(22-23-18)19-14(2)21-20(26-19)17-8-5-11-24-17/h3-11H,12H2,1-2H3
InChIKeyKQQKQRKEWZXUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole (CAS 946310-23-2): Thiazole-Pyridazine Hybrid Scaffold for Kinase-Targeted Probe Development


4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole (CAS 946310-23-2) is a synthetic small molecule belonging to the thiazole-pyridazine hybrid class, characterized by a molecular formula of C20H17N3S3 and a molecular weight of 395.6 g/mol. Its architecture integrates a 4-methylthiazole core, a 2-thiophenyl substituent, and a pyridazin-3-yl thioether bearing an ortho-methylbenzyl group, creating a rigid, sulfur-rich scaffold with established precedent in kinase inhibitor design [REFS-1, REFS-3]. While structurally related pyridazinyl-thiazolecarboxamide derivatives have demonstrated DGKζ inhibitory activity in the low nanomolar range [1], the specific biological profile of this thioether-linked analog remains largely uncharacterized in the public domain, positioning it as a high-interest probe candidate for kinase selectivity profiling or structure-activity relationship (SAR) expansion studies.

Why Close Analogs Cannot Substitute for 4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole in SAR-Driven Procurement


In the pyridazinyl-thiazole series, seemingly minor variations in the benzyl thioether substituent can profoundly alter target engagement, selectivity, and physicochemical properties. For example, the ortho-methylbenzyl moiety on the target compound introduces a distinct steric and electronic environment compared to its para-methylbenzyl isomer (CAS not assigned) and the 4-bromobenzyl analog (CAS 946277-60-7) [REFS-1, REFS-2]. Literature precedent in related pyridazinyl-thiazolecarboxamide DGKζ inhibitors demonstrates that even single-atom modifications to the benzyl group can shift IC50 values by orders of magnitude and alter kinase selectivity profiles [1]. Consequently, substituting the ortho-methylbenzyl variant with a para-methyl, halogenated, or unsubstituted benzyl analog during procurement would introduce unvalidated variables into any experimental system, potentially invalidating SAR conclusions, confounding biochemical assay results, or leading to false-negative outcomes in target-based screens.

Quantitative Differentiation Evidence for 4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole (946310-23-2)


Ortho-Methylbenzyl Substituent: Steric and Electronic Differentiation from Para-Methylbenzyl and Halogenated Analogs

The target compound features an ortho-methyl substituent on the benzyl thioether, creating a sterically hindered environment around the sulfur atom. This contrasts with the para-methylbenzyl isomer and the 4-bromobenzyl analog, where the substituent is positioned farther from the thioether linkage [REFS-1, REFS-2]. In pyridazinyl-thiazolecarboxamide DGKζ inhibitors, ortho-substitution on the benzyl ring has been shown to modulate inhibitory potency, with certain ortho-substituted analogs achieving pIC50 values of approximately 8.0 (IC50 ≈ 10 nM) in luminescent kinase activity assays [1]. While direct IC50 data for the target compound are not publicly available, the ortho-methylbenzyl substitution pattern is structurally distinct and is expected to confer unique target-binding geometry relative to its para-substituted and halogenated counterparts, making direct analog substitution inadvisable without experimental validation.

Structure-Activity Relationship Kinase Inhibitor Design Benzyl Thioether SAR

Thioether vs. Carboxamide Linker: Implications for DGKζ and Kinase Target Engagement

The target compound contains a thioether (-S-CH2-) linkage connecting the pyridazine core to the benzyl group, whereas the well-characterized DGKζ inhibitor series from Astellas Pharma (WO2021132422A1) employs a carboxamide (-CONH-) linker [REFS-1, REFS-2]. The thioether linkage introduces greater conformational flexibility and altered hydrogen-bonding capacity compared to the planar, hydrogen-bond-donating carboxamide. Published pyridazinyl-thiazolecarboxamide compounds demonstrate DGKζ IC50 values as low as 9 nM, with clear SAR trends showing that linker modification significantly impacts potency and isoform selectivity [1]. The target compound's thioether linker may therefore exhibit a distinct kinase inhibition profile, reduced off-target activity against carboxamide-preferred targets, or altered metabolic stability. However, quantitative head-to-head comparison data between thioether and carboxamide linkers in this scaffold are absent from the public domain.

DGKζ Inhibition Kinase Selectivity Linker Pharmacophore

Molecular Weight and Lipophilicity Differentiation: Physicochemical Comparison with Halogenated Analogs

The target compound (MW 395.6 g/mol) is significantly lighter and less lipophilic than its 4-bromobenzyl analog (MW 460.4 g/mol). The bromine atom in the comparator adds substantial molecular weight (+64.8 g/mol) and increases lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2), which can affect membrane permeability, non-specific protein binding, and solubility [REFS-1, REFS-2]. In kinase inhibitor development, excess lipophilicity is a known contributor to promiscuous binding and ADMET liabilities. The target compound's lower molecular weight and absence of halogenation may confer superior developability characteristics, although direct experimental comparison of solubility, permeability, or metabolic stability between these analogs has not been published.

Physicochemical Properties Lipophilicity Drug-likeness

Absence of Published Bioactivity Data: Procurement as a Screening Probe for Novel Target Identification

A comprehensive search of public databases (ChEMBL, PubChem, BindingDB, PubMed) reveals no published IC50, Ki, EC50, or other quantitative bioactivity data for CAS 946310-23-2 or its direct para-methylbenzyl, 4-bromobenzyl, and 2-fluorobenzyl analogs [REFS-1, REFS-2]. This absence of data, while limiting for evidence-based procurement, itself represents a differentiating characteristic: the compound is an unexplored chemical space within the pyridazinyl-thiazole scaffold. For research groups engaged in kinase panel screening, phenotypic assay campaigns, or chemoproteomics, this lack of prior annotation offers the opportunity for novel target deconvolution without the confounding influence of existing literature bias. By contrast, the related pyridazinyl-thiazolecarboxamide series (WO2021132422A1) is extensively characterized for DGKζ, limiting its utility for discovery of new target engagement [2].

Kinase Profiling Phenotypic Screening Chemical Probe

Optimal Application Scenarios for 4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole (946310-23-2) in Research Procurement


Kinase Selectivity Panel Screening for Novel Target Deconvolution

Given the complete absence of published kinase inhibition data for CAS 946310-23-2 and its close analogs [1], this compound is ideally suited for broad-panel kinase selectivity screening (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot). Its thioether-pyridazinyl-thiazole scaffold is structurally related to known DGKζ inhibitors (carboxamide series, IC50 = 9 nM) but employs a distinct linker pharmacophore [2], potentially yielding a divergent selectivity fingerprint. A positive hit in such a screen could identify a novel kinase target not engaged by the carboxamide series, providing a springboard for chemical probe development.

Phenotypic Screening in Oncology or Immuno-Oncology Cellular Models

The pyridazinyl-thiazolecarboxamide patent series (WO2021132422A1) explicitly claims utility in cancer immunotherapy through DGKζ inhibition, with implications for anti-PD-1/PD-L1 resistant tumors [2]. CAS 946310-23-2, as a thioether analog, may retain or modulate this immuno-oncology activity while introducing novel polypharmacology. Procurement for phenotypic screening in tumor-immune cell co-culture models, T-cell activation assays, or checkpoint inhibitor-resistant cell lines could reveal differentiated cellular activity profiles attributable to the ortho-methylbenzyl thioether motif.

Structure-Activity Relationship (SAR) Expansion of Pyridazinyl-Thiazole Chemical Space

For medicinal chemistry groups building SAR around the pyridazinyl-thiazole core, CAS 946310-23-2 serves as a critical comparator compound for the carboxamide DGKζ inhibitor series [2]. Systematic procurement of the ortho-methylbenzyl thioether variant alongside its para-methylbenzyl, 4-bromobenzyl, and 2-fluorobenzyl analogs [1] enables a focused SAR matrix to dissect the contributions of benzyl substitution pattern and linker chemistry to target potency, selectivity, and cellular activity.

Chemoproteomics and Target Engagement Studies

The unannotated status of CAS 946310-23-2 in public bioactivity databases [1] makes it a valuable candidate for chemoproteomic target identification workflows (e.g., thermal proteome profiling, affinity-based pull-down proteomics). Unlike the extensively characterized carboxamide DGKζ inhibitors [2], this compound carries no literature bias toward any specific target, enabling unbiased target deconvolution. Procurement at high purity (≥95%) is recommended for covalent or photoaffinity probe derivatization.

Quote Request

Request a Quote for 4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.